molecular formula C17H18N2O3S B5736308 2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B5736308
M. Wt: 330.4 g/mol
InChI Key: IWJOYRGCTJVWQP-UHFFFAOYSA-N
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Description

2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. The reaction typically involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of the ethoxybenzamido group.

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-11-8-6-10(7-9-11)16(21)19-17-14(15(18)20)12-4-3-5-13(12)23-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJOYRGCTJVWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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